Msh, 4-nle-alpha-

Catalog No.
S1913680
CAS No.
64887-70-3
M.F
C78H111N21O19
M. Wt
1646.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Msh, 4-nle-alpha-

CAS Number

64887-70-3

Product Name

Msh, 4-nle-alpha-

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C78H111N21O19

Molecular Weight

1646.8 g/mol

InChI

InChI=1S/C78H111N21O19/c1-5-6-19-52(91-75(116)61(41-101)97-72(113)57(34-46-24-26-49(103)27-25-46)94-74(115)60(40-100)88-44(4)102)68(109)92-54(28-29-64(105)106)70(111)96-59(36-48-38-83-42-87-48)73(114)93-56(33-45-16-8-7-9-17-45)71(112)90-53(22-14-31-84-78(81)82)69(110)95-58(35-47-37-85-51-20-11-10-18-50(47)51)67(108)86-39-63(104)89-55(21-12-13-30-79)77(118)99-32-15-23-62(99)76(117)98-65(43(2)3)66(80)107/h7-11,16-18,20,24-27,37-38,42-43,52-62,65,85,100-101,103H,5-6,12-15,19,21-23,28-36,39-41,79H2,1-4H3,(H2,80,107)(H,83,87)(H,86,108)(H,88,102)(H,89,104)(H,90,112)(H,91,116)(H,92,109)(H,93,114)(H,94,115)(H,95,110)(H,96,111)(H,97,113)(H,98,117)(H,105,106)(H4,81,82,84)/t52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,65-/m0/s1

InChI Key

UAHFGYDRQSXQEB-PWPYQVNISA-N

SMILES

CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C

Synonyms

(4-norleucine)alpha-melanotropin, (4-norleucine)alpha-MSH, 4-Nle-alpha-MSH, 4-norleucine-alpha-MSH, MSH, 4-Nle-alpha-, MSH, 4-norleucine-alpha-

Canonical SMILES

CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C

Mechanism of Action

Msh, 4-nle-alpha- mimics the natural hormone alpha-melanocyte-stimulating hormone (α-MSH). α-MSH binds to melanocortin receptors, a family of five G protein-coupled receptors (MC1R-MC5R) found in various tissues throughout the body []. Msh, 4-nle-alpha- has a higher potency than natural α-MSH at these receptors []. This makes it a valuable tool for researchers studying the function of melanocortin receptors and their role in various physiological processes.

Research Applications

  • Skin Pigmentation

    One of the primary functions of α-MSH is to stimulate melanin production in skin cells. Researchers use Msh, 4-nle-alpha- to investigate the mechanisms of melanogenesis and pigmentation disorders [].

  • Energy Balance and Appetite Control

    Melanocortin receptors are also involved in regulating appetite and energy expenditure. Studies using Msh, 4-nle-alpha- explore its potential role in treating obesity and related metabolic disorders [].

  • Learning and Memory

    Emerging research suggests a link between melanocortin signaling and cognitive function. Msh, 4-nle-alpha- may be used to investigate the role of α-MSH in learning and memory processes [].

  • Other Potential Applications

    Researchers are also exploring the use of Msh, 4-nle-alpha- in other areas, such as erectile function, inflammation, and cancer.

Msh, 4-nle-alpha- is a synthetic analog of the naturally occurring alpha-melanocyte-stimulating hormone, known for its significant biological activity, particularly in relation to melanocortin receptors. This compound has the molecular formula C78H111N21O19C_{78}H_{111}N_{21}O_{19} and a molecular weight of approximately 1646.86 g/mol. It is characterized by its high affinity for melanocortin-1 receptors (MC1R), which play a crucial role in various physiological processes, including pigmentation, energy homeostasis, and inflammatory responses .

, including:

  • Oxidation: This reaction typically occurs at the methionine residue within the peptide, resulting in the formation of methionine sulfoxide.
  • Reduction: Reduction processes can reverse the oxidation of methionine residues, restoring their original state.
  • Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common reagents employed in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as dithiothreitol for reduction. The specific products formed depend on the conditions and reagents used during these reactions.

Msh, 4-nle-alpha- exhibits potent biological activity primarily through its interaction with melanocortin receptors. Upon binding to MC1R, it activates adenylate cyclase, leading to an increase in cyclic AMP levels. This signaling cascade results in the activation of protein kinase A, which phosphorylates target proteins involved in melanin synthesis and anti-inflammatory responses. The compound is also being investigated for its potential therapeutic effects in conditions such as melanoma due to its ability to target MC1R overexpressed in melanoma cells .

The synthesis of Msh, 4-nle-alpha- is typically achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid to the resin, followed by stepwise addition of protected amino acids. After assembly, the compound is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). Industrial production methods utilize similar SPPS techniques on a larger scale to ensure high yield and purity of the final product .

Msh, 4-nle-alpha- has diverse applications across various fields:

  • Chemistry: Used as a model compound in peptide synthesis and modification studies.
  • Biology: Investigated for its role in melanogenesis and melanin production in melanocytes.
  • Medicine: Explored for potential therapeutic effects in conditions like melanoma and other skin disorders where MC1R is implicated.
  • Industry: Utilized in developing radiolabeled compounds for diagnostic imaging .

Research on Msh, 4-nle-alpha- has highlighted its interactions with various melanocortin receptors. It acts as a full agonist at MC1R and has shown potential interactions with other melanocortin receptors (MC3R, MC4R, and MC5R). These interactions are critical for understanding its biological effects and therapeutic potential. Studies have demonstrated that Msh, 4-nle-alpha- can modulate signaling pathways associated with pigmentation and energy balance .

Msh, 4-nle-alpha- shares structural similarities with several other alpha-MSH analogs. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Properties
Nle4, D-Phe7-alpha-MSHSubstitutions at positions 4 and 7Different receptor affinities compared to Msh, 4-nle-alpha-.
AfamelanotideSynthetic peptide analogueClinically used for photoprotection; binds MC1R effectively.
D-Phe7-MSHModification at position 7Alters receptor binding properties significantly.
[Nle4]-alpha-MSHSimilar core structureVariations in receptor selectivity compared to Msh, 4-nle-alpha-.

Msh, 4-nle-alpha- is distinguished by its high potency and efficacy at multiple melanocortin receptors, making it a valuable tool for research and potential therapeutic applications .

Solid-Phase Peptide Synthesis Protocols

Solid-phase peptide synthesis represents the predominant methodology for producing α-melanocyte stimulating hormone analogs [5] [6]. The N-α-9-fluorenylmethoxycarbonyl solid-phase methodology serves as the foundation for synthesizing these complex peptides, utilizing bromophenol blue pH indicator to monitor coupling reaction completion [5]. The general protocol involves attachment of the C-terminal amino acid residue to a solid resin support, followed by iterative cycles of deprotection and coupling reactions proceeding from the C-terminus to the N-terminus [6] [7].

The standard synthesis employs Rink amide resin with 4-(2',4'-dimethoxyphenyl-9-fluorenylmethoxycarbonyl-aminomethyl)phenoxy functionality at a loading capacity of 0.637 millimoles per gram [5]. Initial resin swelling occurs in N,N-dimethylformamide for one hour, followed by removal of the 9-fluorenylmethoxycarbonyl protecting group using 25% piperidine in N,N-dimethylformamide [5] [8]. Each amino acid coupling utilizes pre-activated esters containing three equivalents of N-α-9-fluorenylmethoxycarbonyl amino acid, three equivalents of 1-hydroxybenzotriazole, and three equivalents of N,N'-diisopropylcarbodiimide in N,N-dimethylformamide [5].

The peptide synthesis cycle requires approximately 90 minutes per coupling, with visual confirmation of completion indicated by the color change from blue to yellow in the bromophenol blue indicator system [5]. Following each coupling, unreacted amino groups undergo capping using acetic anhydride and pyridine in dichloromethane to prevent formation of deletion sequences [5]. The completed peptide remains attached to the resin until final cleavage and deprotection steps.

ReagentEquivalentsFunction
N-α-Fmoc amino acid3.0Building block
1-Hydroxybenzotriazole3.0Coupling activator
N,N'-Diisopropylcarbodiimide3.0Coupling agent
Piperidine25% in DMFDeprotection
Acetic anhydride2 mLCapping agent

Site-Specific Modifications at Positions 4 and 7

The substitution of methionine at position 4 with norleucine provides crucial resistance to oxidative degradation while maintaining biological activity [9] [10]. Methionine oxidation represents a major pathway for α-melanocyte stimulating hormone inactivation, particularly during radioiodination procedures [9]. The norleucine substitution eliminates this vulnerability while contributing to enhanced peptide potency through improved receptor binding characteristics [9] [11].

Position 7 modifications involve stereochemical inversion of L-phenylalanine to D-phenylalanine, resulting in dramatically increased biological activity and prolonged duration of action [9] [10]. Gas chromatographic analysis of heat-alkali treated α-melanocyte stimulating hormone revealed substantial racemization at the phenylalanine-7 position, with this modification conferring resistance to enzymatic degradation by serum enzymes [10] [11]. The D-phenylalanine substitution appears to interfere with proteolytic cleavage between phenylalanine-7 and arginine-8, which represents the primary degradation pathway for α-melanocyte stimulating hormone [11].

The combined modifications at positions 4 and 7 generate the superpotent analog [Norleucine⁴,D-Phenylalanine⁷]-α-melanocyte stimulating hormone, which demonstrates extraordinary biological activity across multiple assay systems [4] [11]. This analog exhibits 26-fold greater potency than native α-melanocyte stimulating hormone in adenylate cyclase activation assays and displays ultralong biological activity lasting 24 hours or longer in frog skin darkening assays [4] [11].

Structure-activity relationship studies demonstrate that alanine substitution at position 4 reduces binding affinity by 400-fold at the mouse melanocortin-1 receptor, emphasizing the critical importance of the norleucine modification [9]. Similarly, modifications at position 7 with D-amino acids consistently enhance peptide potency across different melanocortin receptor subtypes [9].

PositionNative ResidueModificationBiological Effect
4MethionineNorleucineOxidation resistance, enhanced potency
7L-PhenylalanineD-PhenylalanineEnzyme resistance, prolonged activity

Cyclodimerization Techniques for Enhanced Stability

Cyclodimerization strategies represent advanced approaches for developing α-melanocyte stimulating hormone analogs with superior pharmacokinetic properties [5] [12]. Head-to-side chain cyclization methodology enables formation of C₂-symmetric cyclic lactam structures through on-resin peptide synthesis techniques [5]. The cyclization process involves formation of lactam bridges between appropriately positioned amino acid residues, typically utilizing aspartic acid or glutamic acid residues coupled to lysine, ornithine, or diaminobutyric acid [12].

The optimal ring size for cyclic α-melanocyte stimulating hormone analogs appears to be 23 members, with these structures exhibiting 100-fold higher melanotropic potency than native α-melanocyte stimulating hormone [12]. Cyclic peptides containing 23-membered rings demonstrate selective activity for lizard melanocyte receptors over frog melanocyte receptors, indicating species-specific receptor recognition patterns [12]. Ring size modifications significantly impact biological activity, with both larger and smaller rings showing diminished potency compared to the optimal 23-membered structure [12].

The cyclization reaction typically employs benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate as the coupling agent in N,N-dimethylformamide, with reaction times extending overnight to ensure complete cyclization [13] [14]. Cyclization efficiency analysis of over 2 million peptide sequences demonstrates that on-resin cyclization of hexapeptides and longer sequences achieves ≥99.96% completion under optimized conditions [15].

The direct on-resin peptide lactam cyclodimerization approach yields nanomolar-range melanocortin-1 receptor-selective agonists with binding affinities between 25-120 nanomolar [5]. These cyclodimeric structures demonstrate improved stability compared to linear analogs while maintaining high receptor selectivity and biological activity [5].

Ring SizeRelative PotencyReceptor Selectivity
20 members5-foldLimited
21 members5-foldLimited
22 members5-foldLimited
23 members100-foldLizard selective
24 members90-foldModerate

Radiolabeling Approaches (¹²⁵I, ²¹¹At)

Radioiodination with iodine-125 represents a well-established method for producing high specific activity α-melanocyte stimulating hormone analogs for research and potential therapeutic applications [16] [17]. The [Norleucine⁴,D-Phenylalanine⁷]-α-melanocyte stimulating hormone analog labeled with iodine-125 achieves specific activities of approximately 2200 Curie per millimole (81.4 TBq/mmol) through radioiodination at the tyrosine-2 position [16]. Standard radioiodination protocols utilize N-succinimidyl 4-[¹²⁵I]iodobenzoate for conjugation to lysine residues, providing stable radiolabeled products with high tumor uptake and prolonged retention [18].

The radiolabeled [Norleucine⁴,D-Phenylalanine⁷]-α-melanocyte stimulating hormone demonstrates superior cellular internalization properties, with approximately 90% of radioactivity internalized by B16/F1 melanoma cells within 2 hours [18]. Cellular retention studies reveal significant advantages of the cyclized analogs over linear peptides, with rhenium-cyclized derivatives showing 2.9-fold increased retention at 4 hours compared to linear analogs [18].

Advanced radiolabeling approaches incorporate astatine-211 for targeted alpha therapy applications [19]. The astatine-211 labeled α-melanocyte stimulating hormone analog [²¹¹At]NpG-GGN4c specifically targets melanocortin-1 receptors overexpressed in melanoma cells [19]. Alpha particle emission from astatine-211 provides high linear energy transfer with short tissue penetration range, enabling precise tumor targeting while minimizing damage to surrounding healthy tissues [19].

The development of hydrophilic linkers enhances tumor targeting efficiency while reducing off-target accumulation for astatine-211 labeled peptides [19]. Optimization of the peptide structure includes incorporation of specific amino acid sequences that improve biodistribution profiles and enhance therapeutic efficacy [19].

Metal-chelated cyclization approaches using rhenium and technetium enable incorporation of various radioisotopes for both diagnostic and therapeutic applications [20] [21]. The metal-cyclized peptides demonstrate enhanced stability and improved tumor-to-background ratios compared to conventional radiolabeled analogs [20]. Technetium-99m labeled analogs show excellent tumor uptake and imaging properties in murine melanoma models, with rapid blood clearance and favorable biodistribution characteristics [22].

RadioisotopeHalf-lifeApplicationSpecific Activity
¹²⁵I60.1 daysResearch/Imaging2200 Ci/mmol
²¹¹At7.2 hoursAlpha therapyVariable
⁹⁹ᵐTc6.0 hoursImagingVariable
¹¹¹In2.8 daysImaging/TherapyVariable

The norleucine substitution at position 4 of alpha-melanocyte stimulating hormone represents one of the most fundamental and impactful modifications in melanocortin peptide development. The replacement of methionine with norleucine at the fourth position was initially conceived as a protective strategy against oxidative degradation, but subsequent investigations revealed profound effects on biological activity and pharmacological properties [1] [2].

Mechanistic Basis of Enhanced Activity

The substitution of methionine with norleucine at position 4 eliminates the sulfur-containing side chain that is susceptible to oxidation during peptide iodination procedures [3]. This modification not only confers oxidative resistance but also results in a 5- to 10-fold enhancement in melanotropic potency compared to native alpha-melanocyte stimulating hormone [1] [2]. The enhanced potency of [Norleucine4]-alpha-melanocyte stimulating hormone has been demonstrated across multiple biological systems, including amphibian melanophores and mammalian melanoma adenylate cyclase assays [1].

Differential Impact Across Receptor Subtypes

Comprehensive alanine scanning mutagenesis studies have revealed that the importance of the norleucine substitution varies significantly depending on the peptide context and receptor subtype. In alpha-melanocyte stimulating hormone, replacement of methionine at position 4 with alanine results in a dramatic 400-fold decrease in potency at the mouse melanocortin-1 receptor, demonstrating the critical nature of this position for maintaining biological activity [4]. However, in the context of NDP-alpha-melanocyte stimulating hormone (which contains both norleucine at position 4 and D-phenylalanine at position 7), alanine substitution at the norleucine position results in only a 5-fold decrease in potency, suggesting that the combined modifications create a more robust pharmacophore [4].

Proteolytic Stability Enhancement

The norleucine substitution contributes significantly to the enhanced enzymatic stability observed in modified melanocortin peptides. Studies have demonstrated that [Norleucine4]-alpha-melanocyte stimulating hormone exhibits increased resistance to enzymatic degradation by serum enzymes compared to the native hormone [1]. This enhanced stability is particularly pronounced when combined with stereochemical modifications at position 7, as evidenced by the complete resistance to proteolytic degradation observed with [Norleucine4, D-Phenylalanine7]-alpha-melanocyte stimulating hormone over 72-hour incubation periods [1].

Impact of D-Phenylalanine Stereochemistry at Position 7

The stereochemical inversion of L-phenylalanine to D-phenylalanine at position 7 represents a critical modification that fundamentally alters the biological properties of melanocortin peptides. This modification was originally identified through systematic analysis of amino acid racemization patterns in heat-alkali treated alpha-melanocyte stimulating hormone preparations that exhibited prolonged biological activity [1].

Quantitative Structure-Activity Analysis

The incorporation of D-phenylalanine at position 7, particularly in combination with norleucine at position 4, produces the most potent melanotropin analog identified to date. [Norleucine4, D-Phenylalanine7]-alpha-melanocyte stimulating hormone demonstrates 26-fold greater potency than native alpha-melanocyte stimulating hormone in adenylate cyclase activation assays [1]. This remarkable enhancement in potency is accompanied by qualitative changes in biological activity, including ultralong duration of action and complete resistance to enzymatic degradation [1].

Prolonged Biological Activity Profile

The D-phenylalanine modification confers unprecedented duration of biological activity. In frog skin bioassays, [Norleucine4, D-Phenylalanine7]-alpha-melanocyte stimulating hormone produces melanophore darkening that persists for more than 24 hours even after repeated washing procedures, suggesting either irreversible receptor binding or sustained receptor activation [1]. This contrasts dramatically with native alpha-melanocyte stimulating hormone, which produces readily reversible effects that can be eliminated within minutes of hormone removal [1].

Critical Role in Receptor Recognition

Alanine scanning studies have revealed that the D-phenylalanine residue at position 7 is absolutely essential for the biological activity of NDP-alpha-melanocyte stimulating hormone. Replacement of D-phenylalanine with alanine results in dramatic losses of potency ranging from 180-fold at the melanocortin-5 receptor to 2370-fold at the melanocortin-4 receptor [4]. These findings underscore the critical importance of both the aromatic side chain and the D-stereochemistry for optimal receptor interaction.

Mechanistic Implications

The enhanced activity and prolonged duration associated with D-phenylalanine at position 7 may result from altered peptide conformation that optimizes receptor binding affinity or modifies the kinetics of receptor-ligand dissociation. The D-stereochemistry likely induces conformational changes in the peptide backbone that position critical pharmacophore elements in optimal orientations for receptor recognition [1]. Additionally, the resistance to enzymatic degradation suggests that the D-phenylalanine modification disrupts recognition by peptidases, potentially by altering the susceptibility of adjacent peptide bonds to hydrolysis [1].

Alanine Scanning Mutagenesis of Full-Length Analog

Comprehensive alanine scanning mutagenesis of both alpha-melanocyte stimulating hormone and NDP-alpha-melanocyte stimulating hormone has provided detailed insights into the structural requirements for melanocortin receptor activation and revealed fundamental differences in structure-activity relationships between these related peptides [4].

Position-Specific Requirements

The alanine scanning studies have revealed that several residues outside the canonical His-Phe-Arg-Trp tetrapeptide sequence contribute significantly to biological activity. Most notably, glutamic acid at position 5 plays an unexpectedly critical role in alpha-melanocyte stimulating hormone function, with alanine substitution resulting in 1560-fold, 37-fold, and 15-fold decreases in potency at the melanocortin-1, melanocortin-3, and melanocortin-4 receptors, respectively [4]. This finding challenges previous assumptions based on truncation studies and highlights the importance of examining structure-activity relationships in the context of full-length peptides.

Differential Pharmacophore Requirements

Comparative analysis of alanine scanning results between alpha-melanocyte stimulating hormone and NDP-alpha-melanocyte stimulating hormone reveals that structural modifications in one peptide template do not necessarily predict the effects of equivalent modifications in related peptides. For example, while alanine substitution at the arginine position (position 8) in alpha-melanocyte stimulating hormone results in 200-fold and 470-fold decreases in potency at the melanocortin-1 and melanocortin-4 receptors respectively, the same substitution in NDP-alpha-melanocyte stimulating hormone produces only 6-fold and 29-fold decreases [4].

Receptor Subtype Selectivity Patterns

The alanine scanning approach has identified specific modifications that confer receptor subtype selectivity. Replacement of methionine at position 4 with alanine in alpha-melanocyte stimulating hormone results in 710-fold selectivity for the melanocortin-3 receptor over the melanocortin-1 receptor [4]. Similarly, glutamic acid to alanine substitution at position 5 produces 220-fold selectivity for the melanocortin-3 receptor over the melanocortin-1 receptor [4]. These findings provide valuable insights for the design of receptor-selective melanocortin ligands.

Implications for Peptide Design

The alanine scanning results demonstrate that structure-activity relationships cannot be assumed to be transferable between related peptide templates, even when they share common pharmacophore elements. This finding has important implications for peptide drug design, suggesting that systematic structure-activity studies must be conducted for each specific peptide template rather than extrapolating from related sequences [4].

Backbone Heterogeneity Strategies Using β³-Amino Acids

The incorporation of β³-amino acids into melanocortin peptides represents an innovative approach to modulating biological activity while potentially enhancing proteolytic stability and receptor selectivity. These modifications introduce additional methylene units into the peptide backbone, creating conformational flexibility that can be exploited for optimizing receptor interactions [5] [6].

β³-Amino Acid Substitution Patterns

Systematic investigation of β³-amino acid incorporation into the tetrapeptide sequence Ac-His-D-Phe-Arg-Trp-NH₂ has revealed position-specific tolerance for backbone modifications. The most successful modifications involve replacement of arginine with β³-homoarginine and tryptophan with β³-homotryptophan, both of which maintain nanomolar potency while conferring enhanced receptor selectivity [5].

Enhanced Receptor Selectivity

The compound Ac-His-D-Phe-Arg-β³-homotryptophan-NH₂ represents the most promising result from β³-amino acid incorporation studies, demonstrating equipotent activity compared to the reference tetrapeptide at the melanocortin-1, melanocortin-4, and melanocortin-5 receptors while showing 35-fold selectivity for the melanocortin-4 receptor over the melanocortin-3 receptor [5]. This selectivity profile is particularly valuable given the overlapping physiological roles of the melanocortin-3 and melanocortin-4 receptors in energy homeostasis regulation.

Conformational Implications

The β³-amino acid modifications likely alter peptide backbone dihedral angles and side chain orientations, particularly in the case of the β³-homotryptophan substitution [5]. The additional methylene unit may position the indole side chain of tryptophan in a conformation that is preferentially recognized by the melanocortin-4 receptor compared to the melanocortin-3 receptor. This conformational selectivity represents a novel approach to achieving receptor subtype discrimination.

Proteolytic Stability Considerations

While specific proteolytic stability studies have not been reported for the melanocortin β³-amino acid analogs, general principles from heterogeneous-backbone foldamer research suggest that β³-amino acid incorporation should provide moderate protection against enzymatic degradation [6]. Studies with other peptide systems have demonstrated that β³-amino acids can impart proteolytic resistance through multiple mechanisms, including disruption of enzyme-substrate recognition and alteration of peptide conformational ensemble [6].

Limitations and Optimization Opportunities

The incorporation of β³-amino acids at certain positions, particularly the phenylalanine position, results in substantial loss of biological activity. The compound Ac-His-β³-homophenylalanine-Arg-Trp-NH₂ shows 365-fold decreased activity at the melanocortin-1 receptor and functions only as a partial agonist at other receptor subtypes [5]. This finding suggests that the aromatic pharmacophore element requires precise spatial positioning that is disrupted by the additional backbone methylene unit at this position.

XLogP3

-3.5

Sequence

SYSXEHFRWGKPV

Other CAS

64887-70-3

Dates

Last modified: 07-22-2023

Explore Compound Types